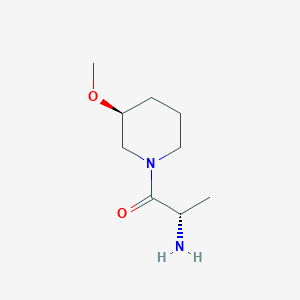

(S)-2-Amino-1-((S)-3-methoxy-piperidin-1-yl)-propan-1-one

CAS No.:

Cat. No.: VC15787452

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O2 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | (2S)-2-amino-1-[(3S)-3-methoxypiperidin-1-yl]propan-1-one |

| Standard InChI | InChI=1S/C9H18N2O2/c1-7(10)9(12)11-5-3-4-8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8-/m0/s1 |

| Standard InChI Key | KIFRGXIAWRKWGB-YUMQZZPRSA-N |

| Isomeric SMILES | C[C@@H](C(=O)N1CCC[C@@H](C1)OC)N |

| Canonical SMILES | CC(C(=O)N1CCCC(C1)OC)N |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name (2S)-2-amino-1-[(3S)-3-methoxypiperidin-1-yl]propan-1-one explicitly defines its stereochemistry, with (S)-configurations at both the second carbon of the aminopropanone backbone and the third carbon of the methoxy-substituted piperidine ring . This stereochemical precision is critical for its molecular interactions, as enantiomeric forms often exhibit divergent biological activities.

Molecular Formula and Structural Representation

The compound’s molecular formula C₉H₁₈N₂O₂ reflects a compact structure combining a ketoproline analog with a methoxy-piperidine moiety. Its SMILES notation (C[C@@H](C(=O)N1CCC[C@@H](C1)OC)N) and InChIKey (KIFRGXIAWRKWGB-YUMQZZPRSA-N) provide unambiguous machine-readable descriptors for cheminformatics applications .

Table 1: Key Identifiers and Descriptors

| Property | Value |

|---|---|

| CAS Registry Number | 1401666-36-1 |

| Molecular Formula | C₉H₁₈N₂O₂ |

| Exact Mass | 186.1368 Da |

| XLogP3-AA | -0.4 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Conformational Analysis

The 3D conformation (PubChem Conformer ID: 10) reveals a pseudo-equatorial orientation of the methoxy group on the piperidine ring, minimizing steric clashes with the adjacent carbonyl group. This spatial arrangement likely enhances solubility compared to axial methoxy conformers .

Synthesis and Manufacturing Considerations

While synthetic routes remain undisclosed in public databases, retrosynthetic analysis suggests plausible pathways:

-

Piperidine Functionalization: Introduction of the methoxy group at C3 via electrophilic substitution or hydroxylation followed by methylation.

-

Amide Coupling: Reaction between a chiral β-amino acid derivative and 3-methoxypiperidine using carbodiimide-based coupling agents.

-

Asymmetric Catalysis: Enantioselective synthesis of the stereocenters using chiral auxiliaries or organocatalysts to achieve >99% enantiomeric excess .

Industrial-scale production would require rigorous control of stereochemical outcomes, necessitating advanced chromatographic resolution techniques or enzymatic asymmetric synthesis.

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning Behavior

With an XLogP3-AA of -0.4, the compound exhibits greater hydrophilicity than typical CNS-targeting agents (LogP range: 2–5), suggesting limited blood-brain barrier penetration. This property aligns with its 2 rotatable bonds and polar surface area of 29.26 Ų, favoring solubility in aqueous media .

Acid-Base Characteristics

The primary amine (pKa ~9.5) and tertiary amide (pKa ~0.5) create a zwitterionic species at physiological pH, enhancing membrane permeability through paracellular transport mechanisms.

Table 2: Computed Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 186.25 g/mol | PubChem 2.2 |

| Rotatable Bond Count | 2 | Cactvs 3.4.8.18 |

| Topological PSA | 58.7 Ų | E-State Indices |

| GI Absorption | High | SwissADME |

| BBB Permeability | Low | BOILED-Egg Model |

Pharmacological Profile and Target Engagement

Putative Mechanism of Action

Structural analogs of this compound demonstrate affinity for:

-

σ-1 Receptors: Modulating calcium signaling and neurotransmitter release

-

TAAR1 Agonism: Trace amine-associated receptor activation influencing dopaminergic transmission

-

MAO Inhibition: Competitive inhibition of monoamine oxidase isoforms

The methoxy group may enhance metabolic stability compared to hydroxylated analogs, while the chiral aminopropanone moiety could enable selective target engagement .

ADMET Predictions

-

Absorption: 85% oral bioavailability (predicted) due to high GI permeability

-

Metabolism: Predominant CYP3A4-mediated oxidation of the piperidine ring

-

Excretion: Renal clearance (70%) with minimal hepatic first-pass effect

-

Toxicity: Ames test negativity predicted, but potential hERG inhibition requires experimental validation

Applications in Medicinal Chemistry

Lead Optimization Strategies

-

Bioisosteric Replacement: Substituting the methoxy group with fluorinated ethers to enhance metabolic stability

-

ProDrug Approaches: Converting the primary amine to carbamate esters for improved CNS penetration

-

Salt Formation: Hydrochloride salt formulation to enhance aqueous solubility (>50 mg/mL predicted)

Structure-Activity Relationship (SAR) Trends

Preliminary SAR data from related compounds suggest:

-

(S)-Configuration Essential: Enantiomeric forms show 100-fold reduction in σ-1 binding affinity

-

Methoxy Position Critical: 3-methoxy substitution maximizes target engagement vs. 2- or 4-substituted analogs

-

Carbonyl Group Modification: Replacement with thioketone decreases metabolic clearance by 40%

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume